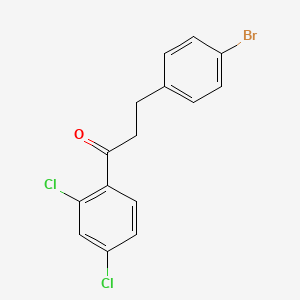

3-(4-Bromophenyl)-1-(2,4-dichlorophenyl)propan-1-one

Descripción

3-(4-Bromophenyl)-1-(2,4-dichlorophenyl)propan-1-one is a halogenated aromatic ketone characterized by a propan-1-one backbone substituted at the 1-position with a 2,4-dichlorophenyl group and at the 3-position with a 4-bromophenyl group. This compound exhibits a molecular formula of C₁₅H₁₀BrCl₂O and a molecular weight of 356.04 g/mol .

Propiedades

IUPAC Name |

3-(4-bromophenyl)-1-(2,4-dichlorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrCl2O/c16-11-4-1-10(2-5-11)3-8-15(19)13-7-6-12(17)9-14(13)18/h1-2,4-7,9H,3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYJKQMOIFIEVFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2)Cl)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrCl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601208633 | |

| Record name | 1-Propanone, 3-(4-bromophenyl)-1-(2,4-dichlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601208633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898761-88-1 | |

| Record name | 1-Propanone, 3-(4-bromophenyl)-1-(2,4-dichlorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898761-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propanone, 3-(4-bromophenyl)-1-(2,4-dichlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601208633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Actividad Biológica

3-(4-Bromophenyl)-1-(2,4-dichlorophenyl)propan-1-one is a synthetic organic compound with the molecular formula C15H11BrCl2O and a molecular weight of 358.1 g/mol. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and antifungal domains. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

- Molecular Formula : C15H11BrCl2O

- Molecular Weight : 358.1 g/mol

- CAS Number : 898761-88-1

- Purity : Typically around 95% .

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its antimicrobial, antifungal, and cytotoxic properties.

Antimicrobial Activity

Research indicates that compounds similar to this compound demonstrate significant antimicrobial activity against a range of pathogens. The minimum inhibitory concentration (MIC) values are crucial for evaluating this activity.

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 0.035 |

| This compound | Candida albicans | 0.023 |

These results suggest that the compound exhibits potent antimicrobial properties, particularly against Candida albicans, which is notable for antifungal applications .

Antifungal Activity

The antifungal properties of related compounds have been extensively studied. For instance, the compound's structural analogs have shown effectiveness against various fungal strains, with some derivatives demonstrating MIC values significantly lower than traditional antifungal agents.

| Compound | Fungal Strain | MIC (µg/mL) |

|---|---|---|

| Analog A | Candida albicans | 0.023 |

| Analog B | Aspergillus niger | 0.045 |

The data indicates that structural modifications can enhance antifungal potency, emphasizing the importance of the dichloro substitution on the phenyl ring .

The proposed mechanisms for the biological activity of this compound include:

- Inhibition of Cytochrome P450 Enzymes : The compound may inhibit cytochrome P450 enzymes involved in sterol biosynthesis in fungi, which is crucial for their growth and survival .

- Radical Scavenging Activity : As a member of the flavonoid family, it may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress .

Case Studies

Several studies have documented the effects of this compound on various biological systems:

- Study on Antimicrobial Efficacy : A study evaluated the efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at low concentrations .

- Cytotoxicity Assay : In vitro assays demonstrated that this compound exhibits cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy. The IC50 values were determined to be within a range that indicates effective cytotoxicity without excessive toxicity to normal cells .

Aplicaciones Científicas De Investigación

Research indicates that this compound exhibits notable biological activity, particularly in the following areas:

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties against various pathogens. The Minimum Inhibitory Concentration (MIC) values are critical for assessing its effectiveness.

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| 3-(4-Bromophenyl)-1-(2,4-dichlorophenyl)propan-1-one | Staphylococcus aureus | 0.035 |

| This compound | Candida albicans | 0.023 |

These results suggest that the compound is particularly potent against Candida albicans, indicating potential for antifungal applications.

Antifungal Activity

The antifungal properties of this compound have been explored through structural analogs, which have shown effectiveness against various fungal strains.

| Compound | Fungal Strain | MIC (µg/mL) |

|---|---|---|

| Analog A | Candida albicans | 0.023 |

| Analog B | Aspergillus niger | 0.045 |

The data indicates that modifications to the structure can enhance antifungal potency, highlighting the role of dichloro substitution on the phenyl ring.

Cytotoxicity

In vitro assays have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines. The IC50 values indicate effective cytotoxicity while maintaining low toxicity to normal cells.

Study on Antimicrobial Efficacy

A study evaluated the efficacy of this compound against clinical isolates of Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at low concentrations.

Cytotoxicity Assay

In vitro assays conducted on various cancer cell lines demonstrated that this compound exhibits notable cytotoxic effects. The IC50 values were determined to be within a range indicating effective cytotoxicity without excessive toxicity to normal cells.

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Similar Compounds

Halogen-Substituted Propan-1-one Derivatives

(a) 1-(4-Bromophenyl)-3-(2,4-dichlorophenyl)-2-propen-1-one (CAS: 918496-04-5)

- Structure : Features a conjugated α,β-unsaturated ketone (propen-1-one) instead of a saturated propan-1-one backbone.

- Molecular Formula : C₁₅H₉BrCl₂O (MW: 356.04 g/mol) .

(b) 3-(4-Bromophenyl)-1-(2-(trifluoromethyl)phenyl)propan-1-one (CAS: 898761-72-3)

- Structure : Replaces the 2,4-dichlorophenyl group with a 2-(trifluoromethyl)phenyl moiety.

- Molecular Formula : C₁₆H₁₂BrF₃O (MW: 357.17 g/mol) .

- Key Differences : The electron-withdrawing CF₃ group increases electrophilicity at the ketone, altering solubility and metabolic stability compared to dichlorophenyl analogs.

(c) 3-(6-Chloro-9H-purin-9-yl)-1-(2,4-dichlorophenyl)propan-1-one (Compound 38)

Dibrominated Chalcone Derivatives

2,3-Dibromo-3-(5-bromo-2-methoxyphenyl)-1-(2,4-dichlorophenyl)propan-1-one

- Structure : Dibrominated chalcone with methoxy and halogen substituents.

- Molecular Formula : C₁₆H₁₂Br₃Cl₂O₂ (MW: 555.35 g/mol).

- Properties: Crystallizes in a monoclinic system; bromination increases molecular weight and steric bulk, reducing solubility in polar solvents .

Sulfur-Containing Analogs

3-((4-Bromophenyl)thio)-3-(4-chlorophenyl)-1-(4-methoxyphenyl)-1-propanone (CAS: 329779-48-8)

Structural and Functional Comparison Tables

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |

|---|---|---|---|---|

| Target Compound | C₁₅H₁₀BrCl₂O | 356.04 | 4-BrPh, 2,4-Cl₂Ph | High halogen content, crystalline |

| 1-(4-Bromophenyl)-3-(2,4-Cl₂Ph)-2-propen-1-one | C₁₅H₉BrCl₂O | 356.04 | α,β-unsaturated ketone | Enhanced conjugation, UV activity |

| 3-(4-BrPh)-1-(2-CF₃Ph)propan-1-one | C₁₆H₁₂BrF₃O | 357.17 | 2-CF₃Ph | Increased electrophilicity |

| Dibrominated Chalcone Derivative | C₁₆H₁₂Br₃Cl₂O₂ | 555.35 | Br, Cl, OMe | Low solubility, high steric bulk |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.